molecular formula C10H18N4 B1276594 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine CAS No. 1001757-60-3

1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

Cat. No. B1276594
CAS RN: 1001757-60-3
M. Wt: 194.28 g/mol
InChI Key: JRFJHJWOHLJXCK-UHFFFAOYSA-N
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Description

“1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine” is a chemical compound with the CAS Number: 1001757-60-3. It has a linear formula of C10 H18 N4 and a molecular weight of 194.28 .


Synthesis Analysis

Pyrazole derivatives, such as “1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine”, are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .


Molecular Structure Analysis

The InChI code for “1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine” is 1S/C10H18N4/c1-9-10(7-12-13(9)2)8-14-5-3-11-4-6-14/h7,11H,3-6,8H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine” include a molecular weight of 194.28 and a linear formula of C10 H18 N4 .

Scientific Research Applications

Molecular Modeling

The compound’s structure allows it to be used in computational studies, such as molecular docking or simulation. It can help in the prediction of molecular behavior or in the design of molecules with desired properties.

Each of these applications leverages the unique chemical structure of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine to fulfill specific roles in scientific research, showcasing the compound’s versatility across various fields of study .

properties

IUPAC Name

1-[(1,5-dimethylpyrazol-4-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-9-10(7-12-13(9)2)8-14-5-3-11-4-6-14/h7,11H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFJHJWOHLJXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427426
Record name 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

CAS RN

1001757-60-3
Record name 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001757-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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